Porphyra-334 is predominantly sourced from marine algae such as Porphyra dentata and Bangia atropurpurea. These algae are known for their high concentrations of MAAs, which serve as protective agents against UV radiation. The extraction and purification processes typically involve high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to ensure the identification and characterization of this compound .
Porphyra-334 belongs to a class of compounds known as mycosporine-like amino acids. These compounds are characterized by their ability to absorb UV light, making them crucial for the survival of various marine organisms. They are structurally similar to amino acids but possess unique features that enhance their protective capabilities against environmental stressors .
The synthesis of Porphyra-334 can occur through both natural biosynthetic pathways in algae and through synthetic methods in laboratory settings. In marine algae, it is produced via the conjugation of mycosporine-glycine with threonine, facilitated by specific enzymes such as non-ribosomal peptide synthetases .
The biosynthetic pathway involves several key steps:
The molecular structure of Porphyra-334 consists of a cyclohexenone ring with amino acid side chains derived from threonine and glycine. Its molecular formula is , with a molecular weight of approximately 347 g/mol.
Nuclear magnetic resonance spectroscopy provides detailed insights into the structural characteristics of Porphyra-334. The chemical shifts observed in the NMR spectra confirm the presence of specific functional groups and confirm its identity as a threonine conjugate .
Porphyra-334 participates in various chemical reactions, primarily involving proton transfer and electron resonance interactions within its molecular structure. These reactions are critical for its functionality as a UV protectant.
The compound's reactivity can be influenced by pH levels, affecting its conformational stability and interaction with other molecules. For instance, at lower pH levels, certain protons dissociate, altering electron densities and potentially enhancing its protective capabilities against UV radiation .
The mechanism through which Porphyra-334 exerts its protective effects involves the absorption of UV light, which prevents cellular damage in marine organisms. The compound effectively dissipates absorbed energy as heat, reducing the risk of photodamage.
Studies indicate that Porphyra-334 can absorb UV radiation up to 334 nm effectively. This absorption capacity underscores its role as a natural sunscreen for algae and other marine life forms .
Porphyra-334 appears as a colorless or pale yellow crystalline solid. It is soluble in water and organic solvents such as methanol and acetonitrile.
The chemical properties include:
Porphyra-334 has several applications in scientific research:
Porphyra-334 (C₁₄H₂₂N₂O₈; MW 346.33 g/mol) is a mycosporine-like amino acid (MAA) characterized by a central aminocyclohexenimine ring system substituted with distinct functional groups. Its core structure features a conjugated nitrogen atom bound to a glycine moiety (N-CH₂-COOH) and a threonine-derived substituent (2-hydroxy-3-aminobutanoic acid). The molecule exhibits three defined stereocenters: a (5S) configuration at the cyclohexenimine ring, and (2S,3R) configurations in the threonine unit, establishing it as (2S,3R)-2-[[(5R)-3-(Carboxymethylimino)-5-hydroxy-5-(hydroxymethyl)-2-methoxycyclohexen-1-yl]amino]-3-hydroxybutanoic acid [8] [10]. This stereospecific arrangement is critical for its UV-absorbing properties and biological interactions. The presence of hydrophilic groups (–COOH, –OH) confers high water solubility, while the methoxy group (–OCH₃) at C-2 stabilizes the chromophore through electron donation [7] [8].
Table 1: Structural Features of Porphyra-334
Feature | Description |
---|---|
Molecular Formula | C₁₄H₂₂N₂O₈ |
Molecular Weight | 346.33 g/mol |
Stereocenters | (5S) cyclohexenimine, (2S,3R) threonine moiety |
Key Functional Groups | Aminocyclohexenimine ring, glycine, threonine, methoxy, hydroxyl, carboxylate |
Hydrophilic Elements | 6 hydrogen bond donors, 10 hydrogen bond acceptors |
LogP | -1.8 (highly hydrophilic) |
Spectroscopic Identifiers | λₘₐₓ: 334 nm (H₂O); NMR (D₂O): δ 3.2–4.1 ppm; ESI-MS: m/z 347.1 [M+H]⁺ |
The UV-absorption maximum of Porphyra-334 at 334 nm (ε = 42,300–43,200 M⁻¹cm⁻¹ in aqueous solutions) arises from a π→π* electronic transition within its protonated aminocyclohexenimine chromophore [5] [7]. This conjugated system enables efficient energy dissipation through non-radiative pathways, exhibiting exceptional photostability with a quantum yield of photodegradation (Φₚ) < 0.01 under UV-A exposure [7]. Environmental factors significantly modulate its absorption:
The chromophore’s resilience stems from rapid internal conversion (vibrational relaxation), where absorbed UV energy transfers to solvent molecules via hydrogen-bond networks, preventing photoisomerization or radical formation [7].
UV-Vis Spectroscopy: Porphyra-334 exhibits a characteristic peak at 334 nm (ε ≈ 43,200 M⁻¹cm⁻¹) with a minor shoulder at 265 nm, attributed to the enone moiety. HPTLC and HPLC analyses confirm purity (Rf = 0.43–0.53; retention time = 4.9 min in acetonitrile/water) [5] [6].
Electrospray Ionization Mass Spectrometry (ESI-MS): Positive-ion mode shows a dominant [M+H]⁺ ion at m/z 347.1, consistent with C₁₄H₂₂N₂O₈. Tandem MS fragments reveal loss of H₂O (m/z 329.1) and glycine moiety (m/z 232.0), confirming structural assignments [6] [9].
Nuclear Magnetic Resonance (NMR): Key assignments in D₂O include [5] [8]:
Infrared Spectroscopy: FTIR bands at 3100 cm⁻¹ (O–H stretch), 1670 cm⁻¹ (C=O), 1520 cm⁻¹ (N–H bend), and 1100 cm⁻¹ (C–O) validate functional groups [5].
Table 2: Spectroscopic Signatures of Porphyra-334
Technique | Conditions | Key Signals |
---|---|---|
UV-Vis | H₂O, pH 7 | λₘₐₓ: 334 nm; ε: 42,300–43,200 M⁻¹cm⁻¹ |
ESI-MS | Positive mode | [M+H]⁺: m/z 347.1; Fragments: m/z 329.1 [M+H–H₂O]⁺, m/z 232.0 [M–glycine]⁺ |
¹H NMR | 500 MHz, D₂O | δ 3.78 (s, H-7), δ 3.95 (s, OCH₃), δ 4.10 (m, Thr-CH), δ 1.25 (d, Thr-CH₃) |
¹³C NMR | 125 MHz, D₂O | δ 170.2 (C-1’), δ 175.8 (C-8), δ 105.5 (C-3) |
FTIR | KBr pellet | 1670 cm⁻¹ (C=O), 1520 cm⁻¹ (N–H), 3100 cm⁻¹ (O–H) |
Porphyra-334 belongs to a class of >20 identified MAAs, sharing a core cyclohexenone/cyclohexenimine system but differing in substituents and absorption profiles. Key differentiators include:
Table 3: Comparative Properties of Select MAAs
MAA | Core Structure | λₘₐₓ (nm) | ε (M⁻¹cm⁻¹) | Key Features |
---|---|---|---|---|
Porphyra-334 | Cyclohexenimine | 334 | 42,300–43,200 | Activates Nrf2; stabilizes collagen/elastin; high photostability (Φₚ < 0.01) |
Shinorine | Cyclohexenimine | 334 | 44,600 | Higher extinction but lower thermal stability; co-occurs with Porphyra-334 |
Mycosporine-glycine | Cyclohexenone | 310 | 28,100 | Potent antioxidant; scavenges ROS via enone moiety; low UV-A absorption |
Palythine | Cyclohexenimine | 320 | 38,500 | Minimal antioxidant activity; primarily a UV screen |
Structural-Activity Relationships:
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